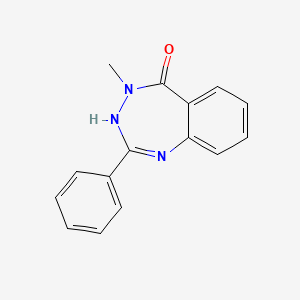
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- is a heterocyclic compound that belongs to the benzotriazepine family. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, and anticonvulsant properties . The structure of this compound includes a benzene ring fused with a triazepine ring, making it a unique scaffold for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- typically involves the cyclocondensation of benzohydrazides with formaldehyde and aromatic aldehydes in an acidic medium . Another method includes the reaction of isatoic anhydride with aminoguanidine bicarbonate under reflux conditions . These reactions are usually carried out in solvents like ethanol or acetic acid and require precise temperature control to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored for its antitumor, anxiolytic, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways . For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodiazepines: Known for their anxiolytic and sedative properties.
1,2,4-Triazepines: Studied for their antimicrobial and antifungal activities.
1,3,4-Thiadiazepines: Investigated for their potential as anti-inflammatory agents.
Uniqueness
What sets 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- apart is its unique triazepine ring structure, which provides a distinct pharmacological profile. This compound’s ability to interact with multiple biological targets makes it a versatile candidate for various therapeutic applications .
Propiedades
Número CAS |
59169-87-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C15H13N3O/c1-18-15(19)12-9-5-6-10-13(12)16-14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Clave InChI |
PWTHNNZKKUWNPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2N=C(N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

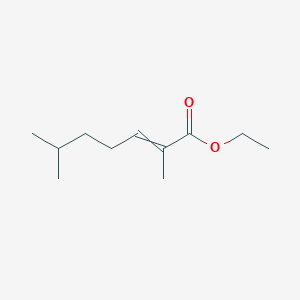
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)

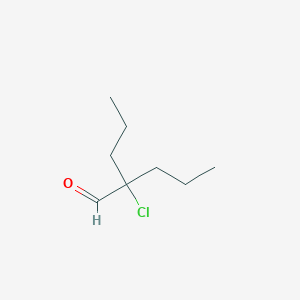

![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)


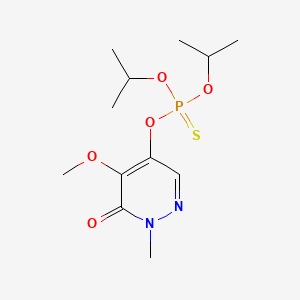

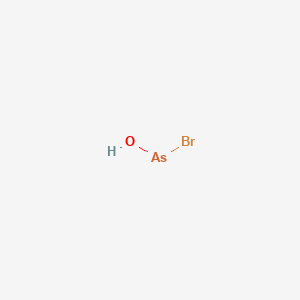
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
